(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride
Description
“(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride” is a bicyclic amine salt featuring two fused cyclopropane rings with stereochemical specificity (1S,2R). The cyclopropane scaffold imparts high ring strain, rigidity, and unique electronic properties, making it valuable in pharmaceutical and materials chemistry. As a hydrochloride salt, it offers enhanced solubility and stability for synthetic applications. This compound is primarily utilized as a chiral intermediate in drug synthesis, particularly for bioactive molecules requiring constrained geometries .
Properties
IUPAC Name |
(1R,2S)-2-cyclopropylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-5(6)4-1-2-4;/h4-6H,1-3,7H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHNADOHXYECIS-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-[1,1’-Bi(cyclopropan)]-2-amine hydrochloride typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-[1,1’-Bi(cyclopropan)]-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted bicyclic amines, ketones, and carboxylic acids, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
(1S,2R)-[1,1’-Bi(cyclopropan)]-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-[1,1’-Bi(cyclopropan)]-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Stereochemical Variations
The compound is compared to analogs with modified ring systems, substituents, or stereochemistry:
2.2. Key Comparative Analysis
Ring Strain and Reactivity :
The bicyclopropane core in the target compound exhibits higher ring strain compared to bicyclobutane analogs (e.g., rac-(1R,2S)-[1,1'-bi(cyclobutane)]-2-amine HCl), which may enhance reactivity in ring-opening reactions but reduce thermodynamic stability .Substituent Effects :
Fluorinated analogs (e.g., (1R,2S)-2-(4-fluorophenyl)cyclopropanamine HCl) demonstrate improved binding affinity in drug-receptor interactions due to fluorine’s electronegativity, whereas the target compound’s lack of substituents simplifies synthesis but limits targeted interactions .Solubility and Pharmacokinetics :
Methoxy-substituted cyclopropanes (e.g., (1R,2S)-2-methoxycyclopropanamine HCl) exhibit better aqueous solubility than the target compound, highlighting trade-offs between structural simplicity and pharmacokinetic optimization .Spiro vs. Bicyclic Systems : Spirocyclic systems (e.g., 6'-methoxy-spiro[cyclopropane-inden]-2-amine HCl) introduce three-dimensional complexity, improving selectivity in enzyme inhibition compared to the planar bicyclopropane structure .
Biological Activity
3-Bromo-5-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative with a molecular formula of CHBrINO and a molecular weight of approximately 327.9 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The presence of bromine and iodine in its structure may enhance its reactivity with biological targets, making it a candidate for further exploration.
Molecular Structure:
- Molecular Formula: CHBrINO
- Molecular Weight: 327.9 g/mol
- CAS Number: 1809168-67-9
Antimicrobial Activity
The antimicrobial properties of halogenated pyridine derivatives have also been investigated. Compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
Research Findings:
A study characterized the antimicrobial activity of several derivatives against clinically significant pathogens. The results indicated that certain halogenated compounds exhibited potent activity against resistant strains, suggesting that 3-bromo-5-iodopyridine-4-carboxylic acid could be explored for similar applications .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| MRSA | 8 µg/mL | Compound B |
| VRE | 16 µg/mL | Compound C |
| Multidrug-resistant E. coli | TBD | 3-Bromo-5-iodopyridine-4-carboxylic acid |
The precise mechanism of action for 3-bromo-5-iodopyridine-4-carboxylic acid remains to be fully elucidated. However, the presence of halogens may influence its interaction with biological targets such as enzymes and receptors involved in cancer proliferation and bacterial resistance mechanisms. Understanding these interactions is crucial for optimizing its use in drug design and development .
Safety and Handling
Due to the presence of halogens, safety precautions should be taken when handling this compound. Standard laboratory safety procedures should be followed to mitigate any risks associated with exposure.
Q & A
Q. Basic Characterization
Q. Advanced Structural Elucidation
- X-ray Crystallography : Resolves absolute stereochemistry. For example, reports a C–C bond length of 1.54 Å in the cyclopropane ring, confirming ring strain .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, flow rate 1 mL/min) .
How do substituents on the cyclopropane ring influence pharmacological properties?
Q. Structure-Activity Relationship (SAR) Design
- Electron-Withdrawing Groups (e.g., –F) : Enhance receptor binding via dipole interactions. shows a 4-fluorophenyl substituent increases 5-HT7 affinity by 3-fold compared to unsubstituted analogs .
- Steric Effects : Bulky groups (e.g., –OCH3) reduce metabolic clearance but may lower solubility. notes that methoxy-substituted derivatives exhibit prolonged half-lives (t1/2 = 8.2 h) in vitro .
Q. Experimental Optimization
- LogP Measurement : Adjust substituents to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration .
What strategies mitigate challenges in scaling up enantioselective synthesis of cyclopropane amines?
Q. Advanced Process Chemistry
- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs (e.g., Rh(II)-pybox systems reused ≥5 times without loss of activity) .
- Flow Chemistry : Improve yield consistency by controlling residence time and temperature. highlights a 30% yield increase in continuous flow vs. batch reactions for similar compounds .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
